molecular formula C23H24ClN3O6 B1226087 N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide

N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide

Cat. No. B1226087
M. Wt: 473.9 g/mol
InChI Key: MZDMDBABTAJBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide is a member of quinazolines.

Scientific Research Applications

Anticonvulsant Activity

Research has explored the anticonvulsant activities of N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide derivatives. In one study, derivatives of this compound were synthesized and evaluated for their anticonvulsant activity using a pentylenetetrazole-induced seizures model in mice. The research aimed to establish the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation (El Kayal et al., 2022).

Antitumor Activity

Another area of research is the compound's potential antitumor activity. Synthesis and evaluation of similar compounds have demonstrated broad-spectrum antitumor activities, with certain derivatives showing promise as potent antitumor agents (Al-Suwaidan et al., 2016).

Cytotoxic Evaluation

Further studies have been conducted on the cytotoxic effects of quinazolinone derivatives. For instance, the cytotoxic effect of final compounds was tested against MCF-7 and HeLa cell lines using MTT assay, revealing notable cytotoxic activity at specific concentrations (Hassanzadeh et al., 2019).

Antibacterial Agents

The synthesis of related compounds has been explored for their potential as antibacterial agents. Several studies have synthesized and evaluated the antibacterial activity of these derivatives against various bacteria, indicating moderate to good antibacterial efficacy (Desai et al., 2008).

Antihistamine Agents

Research has also been conducted on the potential of these compounds as antihistamine agents. Novel derivatives have been synthesized and tested for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm (Alagarsamy et al., 2014).

Antiviral Effects

The therapeutic effect of anilidoquinoline derivatives, closely related to N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide, in treating Japanese encephalitis has been examined. These compounds showed significant antiviral and antiapoptotic effects in vitro and in vivo (Ghosh et al., 2008).

Corrosion Inhibition

Additionally, these compounds have been studied for their corrosion inhibition properties. They have been shown to exhibit excellent corrosion inhibition for mild steel, with high inhibition efficiencies (Kumar et al., 2020).

properties

Product Name

N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide

Molecular Formula

C23H24ClN3O6

Molecular Weight

473.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(oxolan-2-ylmethyl)quinazolin-1-yl]acetamide

InChI

InChI=1S/C23H24ClN3O6/c1-31-19-10-17-18(11-20(19)32-2)26(13-21(28)25-15-6-3-5-14(24)9-15)23(30)27(22(17)29)12-16-7-4-8-33-16/h3,5-6,9-11,16H,4,7-8,12-13H2,1-2H3,(H,25,28)

InChI Key

MZDMDBABTAJBET-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)Cl)CC4CCCO4)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)Cl)CC4CCCO4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide
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N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide
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N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide
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N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide

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